molecular formula C11H17N3O B1167120 1-(Bicyclo[2.2.1]heptan-2-yl)-5-ethoxy-1H-1,2,3-triazole CAS No. 124552-97-2

1-(Bicyclo[2.2.1]heptan-2-yl)-5-ethoxy-1H-1,2,3-triazole

Cat. No. B1167120
CAS RN: 124552-97-2
InChI Key:
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Description

This compound is a derivative of the bicyclo[2.2.1]heptane structure . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .


Synthesis Analysis

The synthesis of this compound could potentially involve an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane derivatives in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is based on the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound could include transformations such as the conversion of secondary alcohols into the corresponding lactones . These transformations can be conducted using a coupled enzyme system (dehydrogenase and monooxygenase) with recycling of NADPH/NADP .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be similar to those of its parent structure, bicyclo[2.2.1]heptane. Bicyclo[2.2.1]heptane is a crystalline compound with a melting point of 88 °C .

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-5-ethoxytriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-15-11-7-12-13-14(11)10-6-8-3-4-9(10)5-8/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDCZCLWIMIHMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=NN1C2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[2.2.1]heptan-2-yl)-5-ethoxy-1H-1,2,3-triazole

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